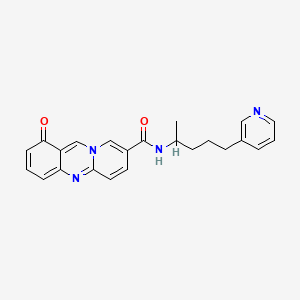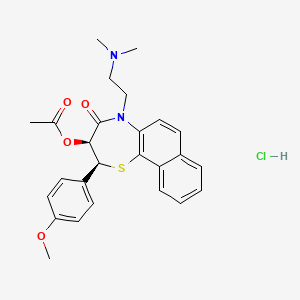
Rosamultin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rosamultin is a major active pentacyclic triterpenoid saponin isolated from the root of Potentilla anserina L . It has various pharmacological activities .
Molecular Structure Analysis
This compound has a molecular formula of C36H58O10 and an average mass of 650.840 Da . It is a 19 α-hydroxyursane-type triterpenoid .
Chemical Reactions Analysis
The pharmacokinetics of this compound have been studied using a high-performance liquid chromatography-tandem mass spectrometry method . This method was used to quantify the concentration of this compound in rat plasma for an in vivo pharmacokinetics study .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 650.84 and a molecular formula of C36H58O10 . It is a solid substance that is soluble in DMSO .
Wissenschaftliche Forschungsanwendungen
Pharmakokinetik
Rosamultin wurde in Bezug auf seine Pharmakokinetik bei Ratten nach oraler Verabreichung untersucht. Diese Forschung ist entscheidend für das Verständnis der Absorption, Verteilung, des Metabolismus und der Ausscheidung von this compound, was die Dosierung und Verabreichungsmethoden in therapeutischen Anwendungen informieren kann .
Entzündungshemmende Wirkungen
In Tiermodellen hat this compound vielversprechende schützende und entzündungshemmende Wirkungen gezeigt. Es ist insbesondere für seine starke Hemmwirkung auf die Protease des humanen Immundefizienzvirus Typ 1 bekannt, was auf potenzielle Anwendungen in antiviralen Therapien hindeutet .
Schutz vor oxidativem Stress
This compound wurde auf seine schützende Wirkung gegen H2O2-induzierte oxidative Schäden und Apoptose in H9c2-Kardiomyozyten untersucht. Das Verständnis seines molekularen Mechanismus kann zu Entwicklungen in der Behandlung von oxidativen Stress-bedingten Herzerkrankungen führen .
Wirkmechanismus
Target of Action
Rosamultin is a major active pentacyclic triterpenoid saponin isolated from the root of Potentilla anserina L . It has been found to have inhibitory effects against HIV-1 protease , suggesting that the HIV-1 protease could be one of its primary targets. This enzyme plays a crucial role in the life cycle of the HIV virus, and inhibiting its action can prevent the virus from replicating.
Mode of Action
This compound interacts with its targets, such as the HIV-1 protease, by binding to the active site of the enzyme, thereby inhibiting its function . Additionally, it has been shown to protect vascular endothelial cells against hypoxia-induced apoptosis via the PI3K/AKT or ERK1/2 signaling pathway . This suggests that this compound may also interact with these signaling pathways, leading to changes in cell survival and function.
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit the PI3K/AKT signaling pathway, which plays a key role in cell survival and proliferation . Additionally, it can activate the ERK1/2 signaling pathway, which is involved in various cellular processes, including cell growth and differentiation . By modulating these pathways, this compound can exert its protective effects against oxidative stress and apoptosis.
Pharmacokinetics
The pharmacokinetics of this compound have been studied using high-performance liquid chromatography-tandem mass spectrometry . The study found that this compound exhibits good linearity over a wide concentration range, and the lower limit of quantification was as low as 5.0 ng mL −1 for this compound . This suggests that this compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability and therapeutic efficacy.
Result of Action
This compound has been shown to have various molecular and cellular effects. It can enhance the expression of Bcl-2 and pCryAB, proteins that are involved in cell survival and stress response, respectively . At the same time, it downregulates the expression of Bax, Cyt-c, Caspase-3, and Caspase-9, which are involved in the process of apoptosis . These changes at the molecular level can lead to increased cell survival and resistance to stress.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Rosamultin interacts with various biomolecules, playing a significant role in biochemical reactions. It has been found to interact with enzymes and proteins, influencing their activities
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It has been found to enhance the viability of HEK293 cells treated by cisplatin . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit p38 and JNK activation, downregulate the levels of CHOP and proteins in its upstream PERK-eIF2α-ATF4 signaling pathway stimulated by cisplatin or tunicamycin . It also reduces the generation of intracellular ROS induced by cisplatin and enhances the activities of antioxidant enzymes such as SOD, GSH, and CAT .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. Specific information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, but specific information on how these effects vary with different dosages, any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Rosamultin can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "4-hydroxybenzaldehyde", "3-nitrobenzaldehyde", "4-nitrobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium hydroxide", "ethanol", "acetic acid", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium sulfite", "sodium carbonate", "sodium bicarbonate", "magnesium sulfate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-Hydroxy-3-nitrobenzaldehyde", "4-hydroxybenzaldehyde is reacted with a mixture of nitric and sulfuric acid to form 4-hydroxy-3-nitrobenzaldehyde", "Step 2: Synthesis of 4-Hydroxy-3-nitrophenylacetic acid", "4-hydroxy-3-nitrobenzaldehyde is reacted with ethyl acetoacetate using ammonium acetate as a catalyst to form 4-hydroxy-3-nitrophenylacetic acid", "Step 3: Synthesis of 4-Hydroxy-3-nitrophenylacetic acid ethyl ester", "4-Hydroxy-3-nitrophenylacetic acid is reacted with ethanol and sulfuric acid to form 4-hydroxy-3-nitrophenylacetic acid ethyl ester", "Step 4: Synthesis of 4-Hydroxy-3-nitrophenylacetic acid ethyl ester hydrochloride", "4-Hydroxy-3-nitrophenylacetic acid ethyl ester is reacted with hydrochloric acid to form 4-hydroxy-3-nitrophenylacetic acid ethyl ester hydrochloride", "Step 5: Synthesis of 4-Hydroxy-3-nitrophenylacetic acid", "4-Hydroxy-3-nitrophenylacetic acid ethyl ester hydrochloride is reacted with sodium hydroxide to form 4-hydroxy-3-nitrophenylacetic acid", "Step 6: Synthesis of Rosamultin", "4-Hydroxy-3-nitrophenylacetic acid is reacted with sodium nitrite, sodium sulfite, and sodium carbonate in the presence of acetic acid to form Rosamultin. The product is then purified using sodium bicarbonate and magnesium sulfate." ] } | |
CAS-Nummer |
88515-58-6 |
Molekularformel |
C36H58O10 |
Molekulargewicht |
650.8 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aS,6aS,6bR,10S,11S,12aR,14bR)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C36H58O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-29,37-42,44H,9-17H2,1-7H3/t18-,20+,21-,22?,23+,24-,25+,26-,27+,28-,29+,32+,33-,34-,35-,36+/m1/s1 |
InChI-Schlüssel |
MLKQAGPAYHTNQQ-ZFCIFJTHSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@H](C5(C)C)O)O)C)C)[C@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Rosamultin; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



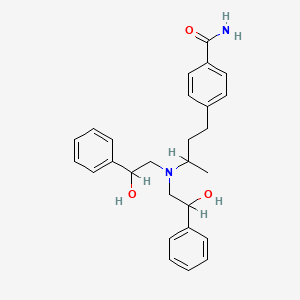
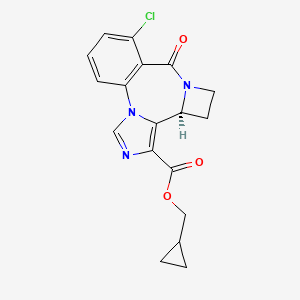
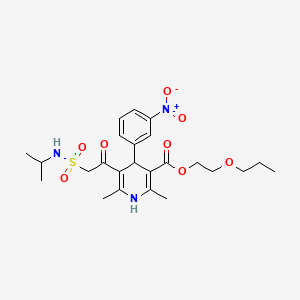
![Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4h-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate](/img/structure/B1679457.png)


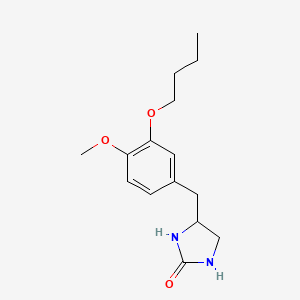
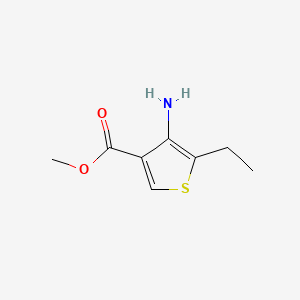

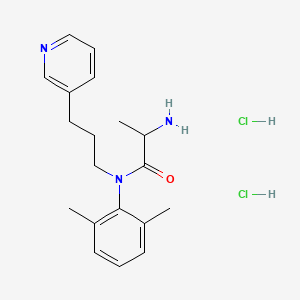
![6-(2-Chlorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide](/img/structure/B1679466.png)
